Azilsartan Medoxomil

Catalog No.
S520319
CAS No.
863031-21-4
M.F
C30H24N4O8
M. Wt
568.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azilsartan Medoxomil

CAS Number

863031-21-4

Product Name

Azilsartan Medoxomil

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C30H24N4O8

Molecular Weight

568.5 g/mol

InChI

InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36)

InChI Key

QJFSABGVXDWMIW-UHFFFAOYSA-N

SMILES

Array

solubility

<1 mg/mL

Synonyms

AZILSARTAN MEDOXOMIL; 863031-21-4; Edarbi; Azilsartan (medoxomil); TAK 491; UNII-LL0G25K7I2

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)ON5)C(=O)OCC6=C(OC(=O)O6)C

The exact mass of the compound Azilsartan medoxomil is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Azilsartan Medoxomil is an orally administered prodrug of the potent and highly selective angiotensin II receptor blocker (ARB), azilsartan.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGQafmFKas5WZuEKhZ4GhVK2IfVndSUnLkWQxle-XK7EwFg8wroywKSLNktiBGkWrClvklXmPTjm1_52ge7cGjHMbQ49MEt-qCrKv4VnQ6-yvcCAJ4WQfj6-rnfvmeQbxApw_w36qHZbb3Uw24%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5nmV6Xsq5PRhWr5ZU5xC5z2wnRmFxW3uZvdDlENg7AxpCJmfTWInaAdOC_W0A-WGLvVXOY8AevxqNZTurGGL2SMY3qLAaZW48c7aO2QREdqeLME4B6hvPhow0o0qdqYS_-XegtZ_nWcx0Mx4%3D)] Upon ingestion, it is rapidly hydrolyzed in the gastrointestinal tract to its active moiety, azilsartan, which exerts its antihypertensive effect by selectively blocking the AT1 receptor.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGQafmFKas5WZuEKhZ4GhVK2IfVndSUnLkWQxle-XK7EwFg8wroywKSLNktiBGkWrClvklXmPTjm1_52ge7cGjHMbQ49MEt-qCrKv4VnQ6-yvcCAJ4WQfj6-rnfvmeQbxApw_w36qHZbb3Uw24%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5nmV6Xsq5PRhWr5ZU5xC5z2wnRmFxW3uZvdDlENg7AxpCJmfTWInaAdOC_W0A-WGLvVXOY8AevxqNZTurGGL2SMY3qLAaZW48c7aO2QREdqeLME4B6hvPhow0o0qdqYS_-XegtZ_nWcx0Mx4%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEE_9Ixeix5X8ixqkGUrncw4Z_C-tzBfj-eVmxbwFeHdu17Urmftb8RMh1v08RTg2M-IV0OlUNHM7XsGK0xiYLQoekH9-vqMjGb2LbYKRYNmclbeSClUNN-dpotOPrZkZG8xBYfkzDFyNIjnQ%3D%3D)] This mechanism prevents angiotensin II-induced vasoconstriction.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfPDl-71i-XqGe5pdIv5pRunhaHflrQZPNx_dKzRMhQTtyNoaWqQx1RNDJKKeAVKOIbcG_cLMVpC7BEqMctZ_JAGk7xtEaKV9CNKSXR6K1i8iOAJE9thhvz7R2eoXK7NgsoGt3KS3xmULu2cUlCg9DIqKv2V4cKS0m9lpoe8Y7sii7hM1Gr4by5BJueZhnsehpzZRLheQu0wivviuMMCs%3D)] A key procurement consideration is its function as a prodrug, which is designed to enhance bioavailability compared to the active form; the estimated absolute bioavailability of azilsartan from the medoxomil prodrug is approximately 60%.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGQafmFKas5WZuEKhZ4GhVK2IfVndSUnLkWQxle-XK7EwFg8wroywKSLNktiBGkWrClvklXmPTjm1_52ge7cGjHMbQ49MEt-qCrKv4VnQ6-yvcCAJ4WQfj6-rnfvmeQbxApw_w36qHZbb3Uw24%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9g7nRINWrI7VsqDDlc1TXNTdJdgjbrFWqXQDoiWCE9Oi2Dr2oWqb8cDUey1AYJ0V5naYsHxcPmuQ5RkGkB4DuSB2_r2kobJ7lH5ePOszjSPLXOIdVMsoSaQtvqs4VlNqUlU5W10nsMWydNkt_iZB9V47J8zdrwzPHVClXEap0VIs%3D)] Chemically, it is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZb4rMBQ23pwrPo24QWv19pQNoSWKfRt3QefntLErn6fhFzjwJEyqFBl8tVdaBb2AnhZBffelVnfw9lq88jYIgNqfxLKWS0UShK71g4xDy35TyWoFMNF0Pt1IlSrJ8C4l7NyC3)] This low solubility profile necessitates careful consideration in formulation and processing.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZb4rMBQ23pwrPo24QWv19pQNoSWKfRt3QefntLErn6fhFzjwJEyqFBl8tVdaBb2AnhZBffelVnfw9lq88jYIgNqfxLKWS0UShK71g4xDy35TyWoFMNF0Pt1IlSrJ8C4l7NyC3)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHDLLp3HB11dSPfwHRl8Sb560UxOyMGoJFDNk2_R5M3vFITlwkQ6ZRWUBgptyOaEmeVJDT_fNRgNw3IOn2uIq4LRmIT93atFQ_0mC2hr-TOxGA3w_AoEEt6g368d2UZbqQGDpIlUrp2BauWv1bZoqffGzbLILpXyLPr6pTI6AGoxItkjaRIcBlPaqmfSUaaradijY4r2ldWB46bY8ahRhxr)]

Substituting Azilsartan Medoxomil with other ARBs like Olmesartan, Valsartan, or Candesartan based on class-level assumptions introduces significant performance variability. Head-to-head clinical studies demonstrate that Azilsartan Medoxomil at its maximum dose provides statistically significant greater reductions in 24-hour mean systolic blood pressure compared to maximum doses of both Olmesartan Medoxomil and Valsartan.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9R1SHxHpwP-YOfYvuwbq5rKVjHBQno3X05HBwr_-75AwwictoIyFeOzwnt0kVe5nCMJsQG_-xM8pWzycg5TkYagh6l1RjIaauLvhUF5oUcou2qj-vGLfDkOnKR1YpL1wjcftPTYDHiQJHlkfa8Nssi3P4AzSAJdxfRseqyS24BU2YhRa-KSwtV8Dr231eoIasIHFUBC_So766j8-QMCmrhwaPoeOV2B3twTaXPRkZVUJtpWHLzUP2yBbfx4PpPlcIrfsIv7gwnjI%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlq4H7SqwIS0WGb_lwEOKNj9_J3HyF9dFeY-FqX_3ir_4RMzUTVPGCYgTeoGV0e4jo0ynGmdJpaobR2Vez0eIEE-uRfzrXT6z3NOpb1XOX7TGSDsawnYmm1IoSTYD9TQEkyxu4UtHFVQYNluD2o44-1zpY5Pz2D85MdFOv1A%3D%3D)] Even substitution with its active metabolite, azilsartan, is not viable for oral applications, as the medoxomil ester is critical for achieving its ~60% oral bioavailability.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGQafmFKas5WZuEKhZ4GhVK2IfVndSUnLkWQxle-XK7EwFg8wroywKSLNktiBGkWrClvklXmPTjm1_52ge7cGjHMbQ49MEt-qCrKv4VnQ6-yvcCAJ4WQfj6-rnfvmeQbxApw_w36qHZbb3Uw24%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9g7nRINWrI7VsqDDlc1TXNTdJdgjbrFWqXQDoiWCE9Oi2Dr2oWqb8cDUey1AYJ0V5naYsHxcPmuQ5RkGkB4DuSB2_r2kobJ7lH5ePOszjSPLXOIdVMsoSaQtvqs4VlNqUlU5W10nsMWydNkt_iZB9V47J8zdrwzPHVClXEap0VIs%3D)] Furthermore, different polymorphic forms of Azilsartan Medoxomil exist, which can significantly impact physical properties like solubility, dissolution rate, and stability, affecting formulation and manufacturing consistency.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHY5UcAMLLtyFE2CSgzUOsARSMuUp1NE5_iDI2lH_etJA1mcLChOm5Szz6VZjn8Fq6OstB6bYmZ5gqDA43uUoJsn3NotpPSV8EXz1qbx43_KHEwdebMfy5xoE8Gwq4Z9cYVu7XrMNTiS_CCgg%3D%3D)] Therefore, specifying the exact CAS number and supplier is crucial to ensure reproducible antihypertensive efficacy and consistent material properties for development and manufacturing.

Superior 24-Hour Blood Pressure Reduction Compared to Olmesartan Medoxomil

In a randomized, double-blind, multicenter study, Azilsartan Medoxomil at its maximal 80 mg dose demonstrated a statistically significant greater reduction in 24-hour mean systolic blood pressure (SBP) compared to the highest approved dose of Olmesartan Medoxomil (40 mg).[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlq4H7SqwIS0WGb_lwEOKNj9_J3HyF9dFeY-FqX_3ir_4RMzUTVPGCYgTeoGV0e4jo0ynGmdJpaobR2Vez0eIEE-uRfzrXT6z3NOpb1XOX7TGSDsawnYmm1IoSTYD9TQEkyxu4UtHFVQYNluD2o44-1zpY5Pz2D85MdFOv1A%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNycFjn5sUk58i36yNW2va-V_59K_vbYvil2zreaWVunLPimMp0TRMdae9-8S0vdZQk49ceuVpvhR-CVubunYfvCrv5TDtjJ17bUHNhM8P7kPnS3_e2rlHKXaD2HqY25L1oj_HRmaxsHvcxHc%3D)] The placebo-subtracted reduction for Azilsartan Medoxomil 80 mg was -14.3 mm Hg, whereas for Olmesartan Medoxomil 40 mg, it was -11.7 mm Hg.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEE_9Ixeix5X8ixqkGUrncw4Z_C-tzBfj-eVmxbwFeHdu17Urmftb8RMh1v08RTg2M-IV0OlUNHM7XsGK0xiYLQoekH9-vqMjGb2LbYKRYNmclbeSClUNN-dpotOPrZkZG8xBYfkzDFyNIjnQ%3D%3D)]

Evidence DimensionPlacebo-Adjusted 24-Hour Mean Systolic Blood Pressure Reduction
Target Compound Data-14.3 mm Hg (for 80 mg dose)
Comparator Or BaselineOlmesartan Medoxomil (40 mg): -11.7 mm Hg
Quantified Difference2.6 mm Hg greater reduction (P=0.009)
Conditions6-week, randomized, double-blind, placebo-controlled study in patients with primary hypertension.

For applications requiring maximum therapeutic efficacy from an ARB, this compound provides a quantifiable performance advantage over a common high-potency substitute.

Enhanced Antihypertensive Potency Over Valsartan at Maximum Doses

Direct comparative studies show that Azilsartan Medoxomil (80 mg) results in a significantly greater reduction in 24-hour mean SBP than the maximum dose of Valsartan (320 mg).[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlq4H7SqwIS0WGb_lwEOKNj9_J3HyF9dFeY-FqX_3ir_4RMzUTVPGCYgTeoGV0e4jo0ynGmdJpaobR2Vez0eIEE-uRfzrXT6z3NOpb1XOX7TGSDsawnYmm1IoSTYD9TQEkyxu4UtHFVQYNluD2o44-1zpY5Pz2D85MdFOv1A%3D%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzZ9EAVo6tCAb2w0PdVchXnvDzQaRJ9p_DCuTPKLEmlbjVav1GWE0pQBR3uqB_m6LFi28t7xPBVznZYHLmkFoKVsLTJopcScuOguZilfvv7qI1T1G2JJUUhnxj1gFkcNH9WHhTY0LFlFefvOA%3D)] The mean reduction from baseline for Azilsartan Medoxomil 80 mg was -15.3 mm Hg, compared to -11.3 mm Hg for Valsartan 320 mg.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzZ9EAVo6tCAb2w0PdVchXnvDzQaRJ9p_DCuTPKLEmlbjVav1GWE0pQBR3uqB_m6LFi28t7xPBVznZYHLmkFoKVsLTJopcScuOguZilfvv7qI1T1G2JJUUhnxj1gFkcNH9WHhTY0LFlFefvOA%3D)] This represents a 4.0 mm Hg greater reduction in SBP, demonstrating superior potency in a clinical setting.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzZ9EAVo6tCAb2w0PdVchXnvDzQaRJ9p_DCuTPKLEmlbjVav1GWE0pQBR3uqB_m6LFi28t7xPBVznZYHLmkFoKVsLTJopcScuOguZilfvv7qI1T1G2JJUUhnxj1gFkcNH9WHhTY0LFlFefvOA%3D)]

Evidence DimensionChange in 24-Hour Mean Systolic Blood Pressure (SBP) from Baseline
Target Compound Data-15.3 mm Hg (for 80 mg dose)
Comparator Or BaselineValsartan (320 mg): -11.3 mm Hg
Quantified Difference4.0 mm Hg greater reduction (P<0.001)
Conditions24-week, randomized, double-blind study in patients with hypertension.

This evidence justifies the selection of Azilsartan Medoxomil over Valsartan when the primary goal is achieving the largest possible reduction in blood pressure.

Superior Efficacy in Blood Pressure Reduction Compared to Candesartan Cilexetil

In a 16-week, randomized, double-blind study with Japanese patients, Azilsartan (20-40 mg) demonstrated a statistically significant greater reduction in sitting systolic blood pressure compared to Candesartan Cilexetil (8-12 mg).[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGLREUk3StQAh_oggFsvLVPYm4c1fFPjIkp_PBF7vRDdVrB71Ux1sBs_FHGPX2u2hV-pI8gdO6ZqPzZBVy9eoBpuK_0BiGo7Hpgio9C9V6Q6IRRVKlexnlwIBsvtij2XAXo9FIJBPr6XwNGlZw%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAI5DlgvNDQAVeqUh_P5r2oOI4dlSuhbS80kVT1AgsrcC-bbz53Jym0F8Z2_EHgAliAGJWrS2zK-LDn9_9sk_b40Q1jQc6Sh5GKKnBExkeaJhA1LGuQ637SwkLNDYrYX-uDkA7)] The mean change from baseline in sitting SBP was -21.8 mm Hg for the azilsartan group versus -17.5 mm Hg for the candesartan group.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGLREUk3StQAh_oggFsvLVPYm4c1fFPjIkp_PBF7vRDdVrB71Ux1sBs_FHGPX2u2hV-pI8gdO6ZqPzZBVy9eoBpuK_0BiGo7Hpgio9C9V6Q6IRRVKlexnlwIBsvtij2XAXo9FIJBPr6XwNGlZw%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAI5DlgvNDQAVeqUh_P5r2oOI4dlSuhbS80kVT1AgsrcC-bbz53Jym0F8Z2_EHgAliAGJWrS2zK-LDn9_9sk_b40Q1jQc6Sh5GKKnBExkeaJhA1LGuQ637SwkLNDYrYX-uDkA7)] This represents a 4.3 mm Hg greater reduction with Azilsartan.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAI5DlgvNDQAVeqUh_P5r2oOI4dlSuhbS80kVT1AgsrcC-bbz53Jym0F8Z2_EHgAliAGJWrS2zK-LDn9_9sk_b40Q1jQc6Sh5GKKnBExkeaJhA1LGuQ637SwkLNDYrYX-uDkA7)]

Evidence DimensionMean Change in Sitting Systolic Blood Pressure from Baseline at Week 16
Target Compound Data-21.8 mm Hg
Comparator Or BaselineCandesartan Cilexetil: -17.5 mm Hg
Quantified Difference4.3 mm Hg greater reduction (P<0.0001)
Conditions16-week, multicenter, randomized, double-blind study in 622 Japanese patients with grade I-II essential hypertension.

This demonstrates a clear efficacy advantage over another widely used prodrug ARB, Candesartan Cilexetil, justifying its selection for studies where maximum blood pressure control is a critical endpoint.

Improved Oral Bioavailability via Prodrug Strategy

Azilsartan Medoxomil is a prodrug designed to overcome the poor oral absorption of its active metabolite, azilsartan. The medoxomil ester is hydrolyzed during absorption, leading to an estimated absolute oral bioavailability of azilsartan of approximately 60%.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGQafmFKas5WZuEKhZ4GhVK2IfVndSUnLkWQxle-XK7EwFg8wroywKSLNktiBGkWrClvklXmPTjm1_52ge7cGjHMbQ49MEt-qCrKv4VnQ6-yvcCAJ4WQfj6-rnfvmeQbxApw_w36qHZbb3Uw24%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9g7nRINWrI7VsqDDlc1TXNTdJdgjbrFWqXQDoiWCE9Oi2Dr2oWqb8cDUey1AYJ0V5naYsHxcPmuQ5RkGkB4DuSB2_r2kobJ7lH5ePOszjSPLXOIdVMsoSaQtvqs4VlNqUlU5W10nsMWydNkt_iZB9V47J8zdrwzPHVClXEap0VIs%3D)] In contrast, the active comparator Olmesartan, from its own medoxomil prodrug, has a lower absolute bioavailability of approximately 26%.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9g7nRINWrI7VsqDDlc1TXNTdJdgjbrFWqXQDoiWCE9Oi2Dr2oWqb8cDUey1AYJ0V5naYsHxcPmuQ5RkGkB4DuSB2_r2kobJ7lH5ePOszjSPLXOIdVMsoSaQtvqs4VlNqUlU5W10nsMWydNkt_iZB9V47J8zdrwzPHVClXEap0VIs%3D)]

Evidence DimensionAbsolute Oral Bioavailability
Target Compound Data~60%
Comparator Or BaselineOlmesartan (from Olmesartan Medoxomil): ~26%
Quantified Difference>2-fold higher bioavailability
ConditionsPharmacokinetic data from clinical studies.

For oral formulation development, selecting the medoxomil prodrug is essential for achieving effective systemic exposure, a critical factor for reproducible in vivo studies and preclinical development.

High-Efficacy Antihypertensive Research Models

For preclinical or clinical research models where achieving a maximum reduction in blood pressure is the primary endpoint, Azilsartan Medoxomil is a justified choice. Its demonstrated superiority in lowering 24-hour systolic blood pressure compared to maximum doses of both Olmesartan and Valsartan ensures that the observed physiological effects are due to robust AT1 receptor blockade.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlq4H7SqwIS0WGb_lwEOKNj9_J3HyF9dFeY-FqX_3ir_4RMzUTVPGCYgTeoGV0e4jo0ynGmdJpaobR2Vez0eIEE-uRfzrXT6z3NOpb1XOX7TGSDsawnYmm1IoSTYD9TQEkyxu4UtHFVQYNluD2o44-1zpY5Pz2D85MdFOv1A%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNycFjn5sUk58i36yNW2va-V_59K_vbYvil2zreaWVunLPimMp0TRMdae9-8S0vdZQk49ceuVpvhR-CVubunYfvCrv5TDtjJ17bUHNhM8P7kPnS3_e2rlHKXaD2HqY25L1oj_HRmaxsHvcxHc%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzZ9EAVo6tCAb2w0PdVchXnvDzQaRJ9p_DCuTPKLEmlbjVav1GWE0pQBR3uqB_m6LFi28t7xPBVznZYHLmkFoKVsLTJopcScuOguZilfvv7qI1T1G2JJUUhnxj1gFkcNH9WHhTY0LFlFefvOA%3D)]

Development of Oral Solid Dosage Formulations

As a well-characterized prodrug with an established oral bioavailability of ~60%, Azilsartan Medoxomil is a suitable starting material for developing and optimizing oral solid dosage forms.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGQafmFKas5WZuEKhZ4GhVK2IfVndSUnLkWQxle-XK7EwFg8wroywKSLNktiBGkWrClvklXmPTjm1_52ge7cGjHMbQ49MEt-qCrKv4VnQ6-yvcCAJ4WQfj6-rnfvmeQbxApw_w36qHZbb3Uw24%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9g7nRINWrI7VsqDDlc1TXNTdJdgjbrFWqXQDoiWCE9Oi2Dr2oWqb8cDUey1AYJ0V5naYsHxcPmuQ5RkGkB4DuSB2_r2kobJ7lH5ePOszjSPLXOIdVMsoSaQtvqs4VlNqUlU5W10nsMWydNkt_iZB9V47J8zdrwzPHVClXEap0VIs%3D)] Its known low aqueous solubility presents a clear challenge that allows for the systematic evaluation of solubility enhancement techniques, such as the creation of solid dispersions or nanosuspensions.[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMOb-Ez44ZtmLj3STy1ol4Ib4RHL4tDdgzy5j9bTqYIeJWSiBBTGOR8ShvFaoPDEqwyTXETPGiq52daKRMOlHtDMlTJm2IMJcxwn2OxGYBIqqZWQg7ilrL2gYNJjPKEvP6lcyOO0rONk0KlgdNr8bwSzaetgXRi7yLzrMBINikYExZiMgsRivEl75D)]

Comparative Pharmacology and Head-to-Head Drug Efficacy Studies

This compound serves as a high-potency benchmark in comparative pharmacology studies. Its quantifiable efficacy advantages over other widely used ARBs, including Valsartan and Candesartan Cilexetil, make it an appropriate positive control or comparator for evaluating novel antihypertensive agents.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzZ9EAVo6tCAb2w0PdVchXnvDzQaRJ9p_DCuTPKLEmlbjVav1GWE0pQBR3uqB_m6LFi28t7xPBVznZYHLmkFoKVsLTJopcScuOguZilfvv7qI1T1G2JJUUhnxj1gFkcNH9WHhTY0LFlFefvOA%3D)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGLREUk3StQAh_oggFsvLVPYm4c1fFPjIkp_PBF7vRDdVrB71Ux1sBs_FHGPX2u2hV-pI8gdO6ZqPzZBVy9eoBpuK_0BiGo7Hpgio9C9V6Q6IRRVKlexnlwIBsvtij2XAXo9FIJBPr6XwNGlZw%3D)]

Pharmacokinetic and Prodrug Metabolism Studies

The well-defined metabolic pathway of Azilsartan Medoxomil, which is rapidly hydrolyzed to its active form, azilsartan, makes it an excellent model compound for studying prodrug kinetics, esterase activity in the gastrointestinal tract, and factors influencing oral bioavailability.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGQafmFKas5WZuEKhZ4GhVK2IfVndSUnLkWQxle-XK7EwFg8wroywKSLNktiBGkWrClvklXmPTjm1_52ge7cGjHMbQ49MEt-qCrKv4VnQ6-yvcCAJ4WQfj6-rnfvmeQbxApw_w36qHZbb3Uw24%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5nmV6Xsq5PRhWr5ZU5xC5z2wnRmFxW3uZvdDlENg7AxpCJmfTWInaAdOC_W0A-WGLvVXOY8AevxqNZTurGGL2SMY3qLAaZW48c7aO2QREdqeLME4B6hvPhow0o0qdqYS_-XegtZ_nWcx0Mx4%3D)]

References

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

568.15941374 Da

Monoisotopic Mass

568.15941374 Da

Heavy Atom Count

42

Appearance

Solid powder

UNII

LL0G25K7I2

Drug Indication

Azilsartan medoxomil is indicated for the treatment of hypertension to lower blood pressure in patients over 18 years of age. It may be used either alone or in combination with other antihypertensive agents. Some antihypertensive drugs have lesser effects on blood pressure in black patients. Azilsartan medoxomil is available as a fixed-dose combination product with [chlorthalidone], which is indicated for the treatment of hypertension in patients whose hose blood pressure is not adequately controlled on monotherapy. It may be used as initial therapy if a patient is likely to need multiple drugs to achieve blood pressure goals. Azilsartan medoxomil belongs to the angiotensin-receptor blocking (ARB) class of drugs, which are used to decrease the progression of moderate-to-severe albuminuria and prevent the recurrence of atrial fibrillation as off-label uses in patients with diabetes mellitus and hypertension.
FDA Label
Edarbi is indicated for the treatment of essential hypertension in adults.
Ipreziv is indicated for the treatment of essential hypertension in adults.
Treatment of hypertension

Mechanism of Action

The renin-angiotensin-aldosterone system regulates blood pressure. Angiotensin II is a peptide hormone that is a principal pressor agent in the renin-angiotensin-aldosterone system. It is a potent, direct vasoconstrictor that binds to the angiotensin II type 1 receptor (AT1 receptor) to stimulate the synthesis and release of aldosterone and promote cardiac stimulation. Angiotensin II promotes renal tubular reabsorption of sodium, resulting in water retention. It also inhibits further secretion of renin. AT1 receptors are highly expressed in vascular smooth muscle and the adrenal gland. Azilsartan medoxomil is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract following oral administration. Azilsartan selectively binds to AT1 receptors as an antagonist, blocking vasoconstrictor and aldosterone-secreting effects of angiotensin II. Azilsartan has more than a 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor, which is predominantly involved in cardiovascular homeostasis. Azilsartan appears to dissociate from AT1 receptors much more slowly than other ARBs, which explains its longer duration of action when compared to other ARBs.

Absorption Distribution and Excretion

During absorption, azilsartan medoxomil is hydrolyzed to azilsartan. The parent drug is not detectable in plasma after oral administration. The absolute bioavailability of azilsartan is estimated to be 60%. Tmax ranges from 1.5 to three hours. Steady-state levels of azilsartan are achieved within five days, and no accumulation in plasma occurs with repeated once-daily dosing.
Following oral administration of 14C-labeled azilsartan medoxomil, approximately 55% of radioactivity was recovered in feces and approximately 42% in urine. Of the recovered dose in urine, about 15% was excreted as azilsartan.
The volume of distribution of azilsartan is approximately 16 L. In rats, a minimal amount of radiolabelled drug crossed the blood-brain barrier. Azilsartan crossed the placental barrier in pregnant rats and was distributed to the fetus.
Renal clearance of azilsartan is approximately 2.3 mL/min.

Metabolism Metabolites

After azilsartan medoxomil is hydrolyzed into its active metabolite, azilsartan is metabolized to two primary metabolites, which are pharmacologically inactive. The major metabolite in plasma is metabolite M-II, which is formed via O-dealkylation mediated by CYP2C9. The minor metabolite is metabolite M-I, which is formed via decarboxylation mediated by CYP2C8 and CYP2B6. MII has approximately 50% systemic exposure of azilsartan, and MI has less than 1% systemic exposure of azilsartan.

Biological Half Life

The elimination half-life of azilsartan is approximately 11 hours.

Use Classification

Human drugs -> Agents acting on the renin-angiotensin system -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 09-12-2023
1: Dudkowski C, Karim A, Zhao Z, Alonso AB, Garg D, Preston RA. Single-Center
Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor
Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment. J Clin
Pharmacol. 2017 Jul 27. doi: 10.1002/jcph.970. [Epub ahead of print] PubMed PMID:
28750149.


2: Neutel JM, Cushman WC, Lloyd E, Barger B, Handley A. Comparison of long-term
safety of fixed-dose combinations azilsartan medoxomil/chlorthalidone vs
olmesartan medoxomil/hydrochlorothiazide. J Clin Hypertens (Greenwich). 2017
Sep;19(9):874-883. doi: 10.1111/jch.13009. Epub 2017 Jul 6. PubMed PMID:
28681550.


3: Johnson W, White WB, Sica D, Bakris GL, Weber MA, Handley A, Perez A, Cao C,
Kupfer S, Saunders EB. Evaluation of the angiotensin II receptor blocker
azilsartan medoxomil in African-American patients with hypertension. J Clin
Hypertens (Greenwich). 2017 Jul;19(7):695-701. doi: 10.1111/jch.12993. Epub 2017
May 11. PubMed PMID: 28493376.


4: Hjermitslev M, Grimm DG, Wehland M, Simonsen U, Krüger M. Azilsartan
Medoxomil, an Angiotensin II Receptor Antagonist for the Treatment of
Hypertension. Basic Clin Pharmacol Toxicol. 2017 Oct;121(4):225-233. doi:
10.1111/bcpt.12800. Epub 2017 Jun 19. Review. PubMed PMID: 28444983.


5: Skibitskiy VV, Fendrikova AV, Sirotenko DV, Skibitskiy AV. [Hronotherapy
Aspects of Efficiency Azilsartan Medoxomil in Combination Therapy in Patients
With Hypertension and Metabolic Syndrome]. Kardiologiia. 2016 Oct;56(10):35-40.
Russian. PubMed PMID: 28290893.


6: Vasyuk YA, Shupenina EY, Nesvetov VV, Nesterova EA, Golubkova EI. [Azilsartan
Medoxomil Capabilities in Arterial Hypertension and Obesity]. Kardiologiia. 2016
Dec;56(11):108-112. Russian. PubMed PMID: 28290827.


7: Kumar Puttrevu S, Ramakrishna R, Bhateria M, Jain M, Hanif K, Bhatta RS.
Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction
between azilsartan medoxomil and chlorthalidone in spontaneously hypertensive
rats. Naunyn Schmiedebergs Arch Pharmacol. 2017 May;390(5):457-470. doi:
10.1007/s00210-017-1339-6. Epub 2017 Feb 11. PubMed PMID: 28190245.


8: Perez A, Cao C. The Impact of Azilsartan Medoxomil Treatment (Capsule
Formulation) at Doses Ranging From 10 to 80 mg: Significant, Rapid Reductions in
Clinic Diastolic and Systolic Blood Pressure. J Clin Hypertens (Greenwich). 2017
Mar;19(3):312-321. doi: 10.1111/jch.12895. Epub 2016 Aug 25. PubMed PMID:
27558280.


9: Dudkowski C, Karim A, Munsaka M. Effects of Food Intake on the
Pharmacokinetics of Azilsartan Medoxomil and Chlorthalidone Alone and in
Fixed-Dose Combination in Healthy Adults. Clin Pharmacol Drug Dev. 2016
Sep;5(5):393-8. doi: 10.1002/cpdd.249. Epub 2016 Mar 4. PubMed PMID: 27514506;
PubMed Central PMCID: PMC5069450.


10: Kaneko M, Satomi T, Fujiwara S, Uchiyama H, Kusumoto K, Nishimoto T. AT1
receptor blocker azilsartan medoxomil normalizes plasma miR-146a and miR-342-3p
in a murine heart failure model. Biomarkers. 2017 May - Jun;22(3-4):253-260. doi:
10.1080/1354750X.2016.1204001. Epub 2016 Jul 11. PubMed PMID: 27321284.

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